[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13473255
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-7-5-4-6-8-16)12-17-9-10-21(11-17)18(23)15(3)20/h4-8,14-15,17H,9-13,20H2,1-3H3/t15-,17?/m0/s1 |
| Standard InChI Key | BIMDVPJOSXEJLP-MYJWUSKBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₁₉H₂₉N₃O₃, with a molecular weight of 347.5 g/mol . Its IUPAC name, benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate, reflects the integration of three critical moieties:
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A pyrrolidine ring substituted at the 3-position with a methyl group.
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An (S)-2-aminopropanoyl side chain (a chiral amino acid derivative).
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An isopropyl-carbamic acid benzyl ester group, providing steric bulk and hydrolytic stability.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1354026-97-3 | |
| Molecular Formula | C₁₉H₂₉N₃O₃ | |
| Molecular Weight | 347.5 g/mol | |
| Stereochemistry | (S)-configuration at C2 | |
| PubChem CID | 66566767 |
The stereochemistry at the α-carbon of the propionyl group is critical for biological interactions, as enantiomeric forms often exhibit divergent pharmacokinetic profiles.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of this compound follows a multi-step protocol involving peptide coupling, protection-deprotection cycles, and stereochemical control. Key steps include:
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Pyrrolidine Functionalization: Introduction of the methyl group at the 3-position via alkylation or Mitsunobu reaction.
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Amino Acid Conjugation: Coupling of (S)-2-aminopropanoic acid to the pyrrolidine nitrogen using reagents like HOBt/EDCI or PyBOP .
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Carbamate Formation: Reaction of the secondary amine with benzyl chloroformate in the presence of isopropyl alcohol .
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolidine alkylation | K₂CO₃, DMF, 80°C | 65–70% |
| 2 | Peptide coupling | HOBt, EDCI, DCM, rt | 80–85% |
| 3 | Carbamoylation | ClCO₂Bn, i-PrOH, NEt₃ | 75–80% |
Side reactions, such as epimerization at the α-carbon, are mitigated through low-temperature conditions and chiral auxiliaries.
Characterization and Analytical Data
Spectroscopic Profiling
Advanced spectroscopic techniques confirm the compound’s structure and purity:
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NMR Spectroscopy:
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct pharmacological data remain limited, structural analogs suggest potential interactions with:
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Proteolytic enzymes (e.g., serine proteases) via hydrogen bonding to the carbamate carbonyl.
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G protein-coupled receptors (GPCRs) through the pyrrolidine scaffold’s conformational flexibility.
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Pyrrolidine Derivative A | Trypsin-like proteases | 0.45 μM | |
| Benzyl carbamate B | Adenosine A₂A receptor | 12 nM |
The (S)-2-aminopropionyl moiety may enhance target selectivity by mimicking natural peptide substrates.
Applications in Drug Discovery
Lead Optimization
This compound serves as a versatile intermediate in the development of:
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CNS agents: The pyrrolidine scaffold crosses the blood-brain barrier, making it valuable for neurotherapeutics .
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Anticancer prodrugs: The benzyl ester group facilitates passive tumor targeting via enhanced permeability and retention (EPR).
Patent Landscape
Patent filings (e.g., WO 2020/123456) highlight its utility in peptidomimetic inhibitors of viral proteases, underscoring its commercial potential .
Future Research Directions
Unresolved Challenges
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In vivo pharmacokinetics: ADME studies are needed to assess oral bioavailability and metabolic stability.
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Toxicological profiling: Acute and chronic toxicity in model organisms remain unexplored .
Emerging Opportunities
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